molecular formula C10H14FN3 B13683629 1-(6-Fluoropyridin-3-yl)-4-methylpiperazine

1-(6-Fluoropyridin-3-yl)-4-methylpiperazine

Cat. No.: B13683629
M. Wt: 195.24 g/mol
InChI Key: JLDJGEKYGFAIGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Fluoropyridin-3-yl)-4-methylpiperazine is a fluorinated heterocyclic compound that has garnered attention in various fields of scientific research. The presence of a fluorine atom in the pyridine ring significantly alters the compound’s chemical properties, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

The synthesis of 1-(6-Fluoropyridin-3-yl)-4-methylpiperazine typically involves the following steps:

Industrial production methods often employ catalytic processes and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-(6-Fluoropyridin-3-yl)-4-methylpiperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

1-(6-Fluoropyridin-3-yl)-4-methylpiperazine can be compared with other fluorinated pyridines and piperazines:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and methyl groups, which enhance its reactivity and biological activity.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and properties make it a valuable tool in the synthesis of complex molecules and the study of biological processes.

Properties

Molecular Formula

C10H14FN3

Molecular Weight

195.24 g/mol

IUPAC Name

1-(6-fluoropyridin-3-yl)-4-methylpiperazine

InChI

InChI=1S/C10H14FN3/c1-13-4-6-14(7-5-13)9-2-3-10(11)12-8-9/h2-3,8H,4-7H2,1H3

InChI Key

JLDJGEKYGFAIGP-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CN=C(C=C2)F

Origin of Product

United States

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